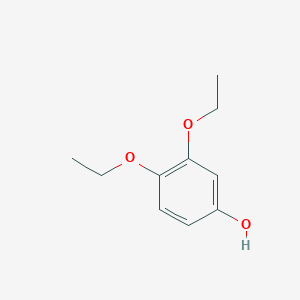

3,4-Diethoxyphenol

Descripción

3,4-Diethoxyphenol is a phenolic compound characterized by a benzene ring substituted with two ethoxy (-OCH₂CH₃) groups at the 3- and 4-positions. It serves as a critical intermediate in organic synthesis, particularly in the preparation of more complex aromatic ethers. For example, Alexander Shulgin and Ann Shulgin documented its use in synthesizing 1,2,4-triethoxybenzene via alkylation with ethyl bromide, achieving a yield of 9.1 g, albeit with residual unreacted phenol . The compound’s ethoxy substituents enhance lipophilicity compared to hydroxylated analogs, influencing its solubility and reactivity in pharmaceutical and industrial applications.

Propiedades

Número CAS |

65383-59-7 |

|---|---|

Fórmula molecular |

C10H14O3 |

Peso molecular |

182.22 g/mol |

Nombre IUPAC |

3,4-diethoxyphenol |

InChI |

InChI=1S/C10H14O3/c1-3-12-9-6-5-8(11)7-10(9)13-4-2/h5-7,11H,3-4H2,1-2H3 |

Clave InChI |

RNNDNIWAVXLNHZ-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=C(C=C1)O)OCC |

SMILES canónico |

CCOC1=C(C=C(C=C1)O)OCC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

3,4-Dimethoxyphenol

Structural Features : Substituted with methoxy (-OCH₃) groups at the 3- and 4-positions.

Molecular Formula : C₈H₁₀O₃ .

Key Differences :

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

Structural Features: Contains two hydroxyl (-OH) groups at the 3- and 4-positions and a propenoic acid (-CH₂CH₂COOH) side chain. Molecular Formula: C₉H₈O₄ . Key Differences:

3,4-Dinitrophenol

Structural Features: Nitro (-NO₂) groups at the 3- and 4-positions. Molecular Formula: C₆H₄N₂O₅ . Key Differences:

- Reactivity : Nitro groups are strongly electron-withdrawing, making this compound highly acidic (pKa ~4.0) and reactive.

- Toxicity: Known as a metabolic uncoupler, historically used in pesticides and explosives, but restricted due to acute toxicity .

β-(3,4-Dimethoxyphenyl)ethylamine

Structural Features: A phenethylamine derivative with methoxy groups at the 3- and 4-positions. Molecular Formula: C₁₀H₁₅NO₂ . Key Differences:

- Functional Group : Contains an ethylamine side chain instead of a hydroxyl group, altering its biological activity (e.g., dopaminergic effects).

- Applications : Investigated as a pharmaceutical intermediate, particularly in neurological drug development .

Comparative Data Table

Research Findings and Implications

- Synthetic Utility: this compound’s ethoxy groups facilitate alkylation reactions, as demonstrated in Shulgin’s synthesis of triethoxybenzene, though residual phenol indicates optimization challenges .

- Biological Activity: Methoxy and ethoxy analogs exhibit divergent bioactivity profiles. For instance, caffeic acid’s hydroxyl groups confer antioxidant properties, while 3,4-dinitrophenol’s nitro groups contribute to toxicity .

- Industrial Relevance : Lipophilicity in ethoxy derivatives enhances suitability for hydrophobic matrices in coatings or drug delivery systems, contrasting with the water-soluble caffeic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.